molecular formula C16H14Cl2N2O2 B064452 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride CAS No. 193001-44-4

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride

Cat. No.: B064452
CAS No.: 193001-44-4
M. Wt: 337.2 g/mol
InChI Key: NSNFLSUFJFOYIJ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research. This quinazoline derivative serves as a crucial synthetic precursor for the development of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase family. The 4-chloro group is a key reactive site, allowing for nucleophilic displacement with various anilines or other amines to generate a diverse library of 4-anilinoquinazoline analogs. These analogs are extensively investigated for their ability to disrupt aberrant EGFR signaling pathways, which are implicated in cellular proliferation, survival, and metastasis in numerous cancers. The benzyloxy and methoxy substituents fine-tune the compound's electronic properties, lipophilicity, and binding affinity to the ATP-binding pocket of the target kinases. Researchers utilize this building block to explore structure-activity relationships (SAR), optimize drug-like properties, and develop novel therapeutic candidates for conditions such as non-small cell lung cancer, pancreatic cancer, and glioblastoma. Its availability as a hydrochloride salt enhances stability and solubility for handling in various experimental setups. This compound is intended for use by qualified researchers in biochemical assay development, lead compound optimization, and preclinical studies.

Properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinazoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2.ClH/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNFLSUFJFOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621797
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193001-44-4
Record name Quinazoline, 4-chloro-6-methoxy-7-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193001-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Chlorination Using Phosphorus Oxychloride

The most widely reported method involves chlorination of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (CAS 286371-64-0) using phosphorus oxychloride (POCl₃). In a representative procedure:

  • Reagents : POCl₃ (3.1 mL), diisopropylethylamine (DIPEA, 11.5 mL)

  • Conditions : Reflux (120°C) for 20 minutes

  • Workup : Neutralization with 10% NaOH, chloroform extraction, drying over Na₂SO₄

  • Yield : 72%

  • Mechanism : POCl₃ acts as both solvent and chlorinating agent, with DIPEA facilitating deprotonation of the quinazolinone’s amide group. The reaction proceeds via nucleophilic substitution at C4, replacing the carbonyl oxygen with chlorine.

Alternative Chlorination with Oxalyl Chloride

A modified approach employs oxalyl chloride in chloroform:

  • Reagents : Oxalyl chloride (62.9 g, 0.496 mol), DIPEA (21 g)

  • Conditions : 60–65°C for 12 hours

  • Workup : Vacuum distillation, reaction with 3-chloro-4-fluoroaniline in isopropanol

  • Yield : 93% (after salt formation)

  • Advantage : Reduced reaction time compared to POCl₃, though requires stoichiometric DIPEA.

Hydrochloride Salt Formation

The free base 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is converted to its hydrochloride salt through acidification:

  • Procedure : Post-chlorination, the crude product is treated with concentrated HCl in anhydrous ethanol under ice cooling.

  • Crystallization : Salt precipitation occurs at 0–5°C, followed by filtration and washing with chilled isopropanol.

  • Purity : 98–99% (HPLC), m.p. 258–260°C.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Patent WO2015188318A1 highlights scalable production using:

  • Reactor Type : Tubular flow reactor with temperature zones (80°C for chlorination, 60°C for salt formation)

  • Throughput : 5 kg/batch with 89% yield

  • Key Parameters :

    • Residence time: 30 minutes for chlorination

    • HCl gas injection rate: 0.5 L/min during salt formation

Solvent Recovery Systems

Industrial processes integrate solvent recycling:

  • Chloroform recovery: ≥95% via fractional distillation

  • Isopropanol reuse: 3 cycles without yield loss

Analytical Characterization

ParameterMethodResultSource
Molecular Weight HRMS337.2000 g/mol
1H NMR 300 MHz (CDCl₃)δ 8.86 (s, 1H, C2-H), 5.32 (s, 2H, OCH₂Ph)
HPLC Purity C18 column, MeOH:H₂O (75:25)98.7%

Comparative Analysis of Methods

MethodChlorinating AgentTime (h)Yield (%)Scalability
POCl₃ RefluxPOCl₃0.3372High
Oxalyl Chloride(COCl)₂1293Moderate
Continuous FlowPOCl₃0.589Industrial

Key findings:

  • POCl₃ achieves faster chlorination but requires careful neutralization.

  • Oxalyl chloride offers higher yields at the expense of longer reaction times.

  • Flow chemistry balances speed and scalability for commercial production.

Challenges and Mitigation Strategies

  • Impurity Formation :

    • 4,7-Dichloro byproduct : Controlled by maintaining stoichiometric DIPEA:POCl₃ ratio (1.1:1).

    • Benzyl Ether Cleavage : Minimized by avoiding aqueous workup above pH 9.

  • Crystallization Issues :

    • Seed crystals (0.1% w/w) added at 40°C to prevent oiling out.

Environmental and Regulatory Aspects

  • Waste Streams :

    • POCl₃ quench generates phosphate buffers (pH 6–8 required before disposal).

    • Chloroform captured via carbon adsorption (99.5% efficiency).

  • REACH Compliance : EC 500-001-3 (Annex XIV authorization required for POCl₃ use post-2026) .

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or benzyloxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the chloro or benzyloxy groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C16H13ClN2O2C_{16}H_{13}ClN_2O_2 and a molecular weight of 302.74 g/mol. The presence of functional groups such as chloro, methoxy, and benzyloxy contributes to its reactivity and biological activity. The mechanism of action primarily involves the inhibition of specific kinases, particularly those involved in cancer cell proliferation.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and angiogenesis.
  • Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Anticancer Research

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride has been extensively studied for its anticancer properties. It shows promise in inhibiting tumor growth through various mechanisms.

Study Focus Findings Reference
EGFR InhibitionIC50 values as low as 1.8 nM against EGFR
VEGF Receptor ActivityHigh potency against VEGF receptor tyrosine kinase
Apoptosis InductionInduces apoptosis in specific cancer cell lines

Angiogenesis Inhibition

The compound has been shown to inhibit angiogenesis, a critical process in tumor development. By blocking VEGF signaling pathways, it can potentially reduce tumor vascularization.

Application Mechanism Potential Diseases
Antiangiogenic TherapyInhibition of VEGF signalingCancer, diabetic retinopathy, psoriasis
Vascular Permeability ReductionReduces abnormal blood vessel formationRheumatoid arthritis, Kaposi's sarcoma

Case Study 1: In Vivo Efficacy

In a study examining the efficacy of this compound on tumor xenografts in mice, researchers found significant tumor reduction compared to control groups. The compound exhibited a favorable toxicological profile over a 14-day treatment period.

Case Study 2: Kinase Selectivity

Research focused on the selectivity of the compound for various kinases demonstrated that it preferentially inhibits VEGF receptors over other kinases like CDK2/cyclin A and FGFR1. This selectivity is crucial for developing targeted therapies with fewer side effects.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride with analogous compounds:

Compound Name (CAS) Substituents (Positions) Key Functional Groups Primary Applications References
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (162364-72-9) 7-Benzyloxy, 6-Methoxy, 4-Chloro Reactive Cl for substitutions EGFR/VEGFR inhibitors, fluorescent probes
4-Chloro-6,7-dimethoxyquinazolin-2-amine (221698-39-1) 6,7-Dimethoxy, 4-Chloro, 2-Amino Amino group for hydrogen bonding Anticancer agents, kinase inhibitors
4-Chloro-6,7,8-trimethoxyquinazoline (33371-00-5) 6,7,8-Trimethoxy, 4-Chloro Increased methoxy substitution Antibacterial/antifungal agents
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (264208-72-2) 7-(1-Methylpiperidinylmethoxy), 4-Chloro Basic piperidine moiety Kinase inhibitors (e.g., VEGFR)

Key Observations:

  • Substituent Effects : The benzyloxy group in 162364-72-9 enhances lipophilicity compared to methoxy or amine-containing analogs, improving membrane permeability but reducing aqueous solubility .
  • Reactivity: The chlorine atom at position 4 in 162364-72-9 is more reactive toward nucleophilic substitution than the amino group in 221698-39-1, enabling diverse derivatization .
  • Biological Activity : Piperidine-substituted analogs (e.g., 264208-72-2) exhibit improved target binding due to the basic nitrogen, whereas trimethoxy derivatives (33371-00-5) show broader antimicrobial activity .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of 162364-72-9 offers superior aqueous solubility (critical for intravenous formulations) compared to non-ionic analogs like 33371-00-5 .
  • Stability : Benzyloxy-substituted compounds exhibit greater oxidative stability than analogs with electron-donating groups (e.g., methoxy) under acidic conditions .
  • Bioavailability : Piperidine-containing derivatives (e.g., 264208-72-2) demonstrate enhanced blood-brain barrier penetration compared to 162364-72-9, making them suitable for CNS-targeted therapies .

Role in Kinase Inhibitor Development

  • EGFR Probes: 162364-72-9 reacts with 1,3-diaminobenzene to form fluorescent probes for studying EGFR signaling in solid tumors .
  • VEGFR Inhibitors: Substitution with 2-fluoro-4-nitrophenol yields compound 11 (C${33}$H${31}$F$3$N$5$O$_7$S), a potent VEGFR inhibitor with anti-angiogenic activity .

Comparative Efficacy in Drug Discovery

  • Anticancer Activity: Derivatives of 162364-72-9 show IC$_{50}$ values in the nanomolar range against colorectal cancer cells, outperforming trimethoxy analogs by >10-fold .
  • Toxicity Profiles : Piperidine-substituted quinazolines (e.g., 264208-72-2) exhibit lower hepatotoxicity than benzyloxy derivatives, attributed to reduced metabolic oxidation .

Biological Activity

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. The overall yield from these processes was reported to be approximately 29.2% . The structure of the compound was confirmed through techniques such as 1H^{1}H NMR and mass spectrometry.

Antitumor Properties

This compound has been primarily studied for its antitumor properties. It acts as an inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This inhibition is crucial since VEGF plays a significant role in angiogenesis, which is vital for tumor growth and metastasis .

Table 1: Inhibitory Activity Against VEGF Receptor Tyrosine Kinase

CompoundIC50 (μM)Mechanism of Action
7-(Benzyloxy)-4-chloro-6-methoxyquinazolineNot specifiedInhibition of VEGF receptor
Other Quinazoline DerivativesVaries (0.025 nM to 80 nM)Competitive inhibition at ATP site

Selectivity and Efficacy

Research indicates that this compound exhibits selective inhibitory activity against VEGF receptor tyrosine kinase compared to other kinases such as the epidermal growth factor receptor (EGFR). For instance, studies have shown that certain derivatives possess significantly higher potency against VEGF receptors than against EGFR or fibroblast growth factor receptors .

Case Study: In Vivo Efficacy
In vivo studies involving xenograft models demonstrated that compounds similar to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline could inhibit tumor growth effectively. For example, a related quinazoline derivative showed a 75% reduction in tumor size in lung carcinoma models when administered at appropriate dosages .

The mechanism by which 7-(benzyloxy)-4-chloro-6-methoxyquinazoline exerts its biological effects primarily involves the blockade of signaling pathways essential for tumor angiogenesis. By inhibiting VEGF receptor activity, the compound disrupts the vascular supply to tumors, thereby impeding their growth and survival.

Safety and Toxicological Profile

Preliminary toxicological assessments indicate that compounds within this class have a favorable safety profile when tested in animal models over short durations. This aspect is critical for further development into clinical applications .

Q & A

Q. How should researchers comply with regulatory guidelines for novel quinazoline derivatives?

  • Methodological Answer : Screen compounds against REACH SVHC lists and ICH stability guidelines. Document synthesis steps, impurity profiles, and ecotoxicity data for regulatory submissions .

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